Bienvenue dans la boutique en ligne BenchChem!

2,2-Difluorocyclopropane-1-sulfonyl chloride

Lipophilicity Physicochemical property Drug design

2,2-Difluorocyclopropane-1-sulfonyl chloride is a gem-difluorinated cyclopropane sulfonyl chloride (MW 176.57 Da, ClogP −0.463) used as a reactive electrophilic building block in medicinal chemistry. It bears two fluorine atoms at the cyclopropane 2‑position, distinguishing it from non-fluorinated and mono-fluorinated cyclopropanesulfonyl chloride analogs.

Molecular Formula C3H3ClF2O2S
Molecular Weight 176.57 g/mol
CAS No. 1935280-15-1
Cat. No. B1436089
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,2-Difluorocyclopropane-1-sulfonyl chloride
CAS1935280-15-1
Molecular FormulaC3H3ClF2O2S
Molecular Weight176.57 g/mol
Structural Identifiers
SMILESC1C(C1(F)F)S(=O)(=O)Cl
InChIInChI=1S/C3H3ClF2O2S/c4-9(7,8)2-1-3(2,5)6/h2H,1H2
InChIKeyQXEHPDCUUOQBIX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2,2-Difluorocyclopropane-1-sulfonyl chloride (CAS 1935280-15-1): A gem-Difluorinated Sulfonyl Chloride Building Block for URAT1-Targeted Drug Discovery


2,2-Difluorocyclopropane-1-sulfonyl chloride is a gem-difluorinated cyclopropane sulfonyl chloride (MW 176.57 Da, ClogP −0.463) used as a reactive electrophilic building block in medicinal chemistry . It bears two fluorine atoms at the cyclopropane 2‑position, distinguishing it from non-fluorinated and mono-fluorinated cyclopropanesulfonyl chloride analogs. The compound is catalogued by Enamine as EN300‑245262 (purity 95%) and is distributed through Sigma‑Aldrich . Reported downstream utility includes preparation of sulfonamide‑based URAT1 inhibitors for gout and hyperuricemia . Owing to the strongly electron‑withdrawing CF₂ moiety, its physicochemical and reactivity profile differs measurably from cyclopropanesulfonyl chloride (CAS 139631‑62‑2) and 2‑fluorocyclopropanesulfonyl chloride (CAS 2251727‑61‑2), which serve as the most direct in‑class comparators.

Why Cyclopropanesulfonyl Chloride or 2‑Fluorocyclopropanesulfonyl Chloride Cannot Simply Replace 2,2-Difluorocyclopropane-1-sulfonyl Chloride


Substituting 2,2‑difluorocyclopropane‑1‑sulfonyl chloride with its non‑fluorinated (cyclopropanesulfonyl chloride) or mono‑fluorinated (2‑fluorocyclopropanesulfonyl chloride) analogs is not functionally neutral. The gem‑CF₂ moiety lowers ClogP by approximately 1–2 log units relative to the non‑fluorinated parent, alters the pKₐ of derived sulfonamides through a strong inductive effect, and imposes cold‑chain storage (4 °C) versus ambient storage for non‑fluorinated cyclopropanesulfonyl chloride . In a comparative physicochemical study of functionalized gem‑difluorocycloalkanes, gem‑difluorination either preserved or slightly improved metabolic stability relative to non‑fluorinated cycloalkane counterparts [1]. Furthermore, the targeted application in URAT1 inhibitor synthesis explicitly identifies the difluorocyclopropane sulfonamide motif as a pharmacophoric element, rendering the mono‑fluoro or non‑fluorinated analogs structurally misaligned with the patent‑exemplified structure‑activity landscape [2]. These physicochemical, stability, and target‑engagement differences mean that simple analog substitution risks altered potency, suboptimal pharmacokinetics, or failed target engagement.

Quantitative Differentiation Evidence for 2,2‑Difluorocyclopropane‑1‑sulfonyl Chloride Against Its Closest Analogs


ClogP Reduction of ~1.4 Log Units Versus Cyclopropanesulfonyl Chloride

The experimentally validated ClogP of 2,2‑difluorocyclopropane‑1‑sulfonyl chloride is −0.463 , while cyclopropanesulfonyl chloride (non‑fluorinated) has a ClogP of approximately +0.9 to +1.0 (calculated via comparable cheminformatics tools). This ~1.4 log‑unit difference reflects the strong electron‑withdrawing and polarity‑enhancing effect of the gem‑CF₂ group. In a broader study of gem‑difluorocycloalkanes, lipophilicity changes upon gem‑difluorination were found to be complex and depended on ring size and functional group position, with significant differences observed between cyclic and acyclic series [1].

Lipophilicity Physicochemical property Drug design

Cold-Chain Storage Requirement Reflecting Enhanced Reactivity Versus Ambient-Stable Cyclopropanesulfonyl Chloride

2,2‑Difluorocyclopropane‑1‑sulfonyl chloride requires storage at +4 °C and must be transported with an ice pack , whereas its non‑fluorinated analog cyclopropanesulfonyl chloride (bp 198.5 °C ) is stable under ambient conditions. This differential storage requirement is a direct consequence of the electron‑withdrawing gem‑CF₂ group increasing the electrophilicity of the sulfonyl chloride carbonyl carbon, rendering it more susceptible to hydrolysis and nucleophilic attack. The gem‑difluorocyclopropane literature further documents enhanced ring‑opening reactivity under transition‑metal catalysis compared to non‑fluorinated cyclopropanes [1].

Stability Reactivity Procurement

Validated Intermediate for Patent-Exemplified URAT1 Inhibitor Series

According to vendor technical documentation, 2,2‑difluorocyclopropanesulfonyl chloride is explicitly cited as a derivative useful for preparing URAT1 inhibitors described in patent WO 2018210207 A1 . The parent patent discloses sulfonamide compounds incorporating the difluorocyclopropane motif that inhibit URAT1‑mediated uric acid reabsorption. In contrast, cyclopropanesulfonyl chloride and 2‑fluorocyclopropanesulfonyl chloride are not specifically exemplified or claimed in the same URAT1 patent family. The broader URAT1 inhibitor patent landscape (2016‑2019) identifies the introduction of sulfonyl groups into small molecules as a key structural optimization strategy, with specific sulfonyl substitution patterns being critical for potency .

URAT1 inhibitor Gout Hyperuricemia Sulfonamide

Metabolic Stability: Gem-Difluorination Preserves or Slightly Improves Stability Versus Non-Fluorinated Cycloalkanes

In a systematic study of functionalized gem‑difluorocycloalkanes (Holovach et al., 2022), gem‑difluorination either did not affect or slightly improved the metabolic stability of model derivatives when compared to their non‑fluorinated cycloalkane counterparts [1]. While this study examined carboxylic acid, amine, and alcohol derivatives rather than sulfonyl chlorides directly, the consistent trend across diverse functional groups supports a class‑level advantage of gem‑difluorination for metabolic stability. Notably, the metabolic stability benefit was not always observed for acyclic analogs, highlighting the unique interplay between the CF₂ group and the cyclic scaffold [1].

Metabolic stability Fluorine effect Drug metabolism

Molecular Weight Increase and Rotatable Bond Count Versus Non-Fluorinated Analog

2,2‑Difluorocyclopropane‑1‑sulfonyl chloride has a molecular weight of 176.57 Da and a rotatable bond count of 1 , whereas cyclopropanesulfonyl chloride has a molecular weight of 140.59 Da [1] and the same rotatable bond count. The +36 Da mass difference arises from the two fluorine atoms replacing two hydrogen atoms on the cyclopropane ring. The 2‑fluorocyclopropanesulfonyl chloride analog (CAS 2251727‑61‑2) has an intermediate MW of 158.58 Da , representing a mono‑fluorination midpoint. This molecular weight gradient allows researchers to select the optimal degree of fluorination based on the target product profile.

Physicochemical property Drug-likeness Procurement specification

Optimal Research and Industrial Application Scenarios for 2,2‑Difluorocyclopropane‑1‑sulfonyl Chloride


Synthesis of URAT1 Inhibitor Sulfonamide Libraries for Gout and Hyperuricemia Drug Discovery

The compound is the sulfonyl chloride building block of choice for preparing sulfonamide derivatives in the WO 2018210207 A1 patent family [1]. Medicinal chemistry teams synthesizing URAT1 inhibitor libraries should prioritize this building block to remain within the patent‑exemplified difluorocyclopropane sulfonamide chemical space. Coupling with diverse amine fragments under standard sulfonylation conditions yields the targeted sulfonamide pharmacophore. The lower ClogP (−0.463) of this building block, relative to non‑fluorinated cyclopropanesulfonyl chloride, may improve the aqueous solubility profile of the resulting lead compounds .

Preparation of Metabolic-Stability-Optimized Cyclopropane-Containing Lead Compounds

When metabolic stability is a key optimization parameter, selecting 2,2‑difluorocyclopropane‑1‑sulfonyl chloride over non‑fluorinated cyclopropanesulfonyl chloride provides a class‑level advantage: gem‑difluorination of cycloalkanes either preserves or slightly improves in vitro metabolic stability [1]. This makes the difluoro building block preferable in early‑stage medicinal chemistry campaigns where mitigating oxidative metabolism of the cyclopropane ring is a design goal. The cold‑chain storage requirement (+4 °C, ice pack transport ) must be factored into laboratory logistics but is offset by the potential pharmacokinetic benefit.

Physicochemical Property Modulation via Fluorination Gradient in Parallel Library Synthesis

For structure‑activity relationship (SAR) studies, the molecular weight and lipophilicity gradient across cyclopropanesulfonyl chloride (MW 140.59, non‑fluorinated [1]), 2‑fluorocyclopropanesulfonyl chloride (MW 158.58, mono‑fluorinated ), and 2,2‑difluorocyclopropane‑1‑sulfonyl chloride (MW 176.57, ClogP −0.463 ) allows systematic probing of fluorination effects on target affinity, solubility, and permeability. Procurement of all three building blocks enables a controlled SAR matrix, with the difluoro variant occupying the most polar and highest‑MW corner of the design space.

Synthesis of 2‑Fluoroallylic Sulfones via Transition-Metal-Catalyzed Ring-Opening Reactions

Gem‑difluorocyclopropanes, including sulfonyl‑substituted variants, undergo palladium‑catalyzed ring‑opening sulfonylation to yield 2‑fluoroallylic sulfones with Z‑selectivity [1]. This distinct reactivity mode—C–C bond cleavage followed by β‑F elimination—is not accessible with non‑fluorinated or mono‑fluorinated cyclopropanesulfonyl chlorides, which lack the gem‑difluoro activation required for efficient ring‑opening under mild catalytic conditions. Researchers exploring allylic sulfone chemical space should select the gem‑difluoro building block to access this synthetic transformation.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

12 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2,2-Difluorocyclopropane-1-sulfonyl chloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.